molecular formula C7H5NO3 B13110151 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one

Katalognummer: B13110151
Molekulargewicht: 151.12 g/mol
InChI-Schlüssel: HRDCCAZUGXDDEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the cyclization of 2-furylpyridine derivatives in the presence of strong acids or bases . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted furan and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C7H5NO3

Molekulargewicht

151.12 g/mol

IUPAC-Name

7-hydroxy-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,7,10H

InChI-Schlüssel

HRDCCAZUGXDDEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(OC2=O)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.